6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a tricyclic 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core modified by a 4-(diphenylmethyl)piperazinyl sulfonyl group. The diphenylmethyl substituent on the piperazine ring distinguishes it from structurally related analogs, which often vary in the substituents attached to the piperazine or tricyclic moieties.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-26-12-11-23-19-25(20-24-13-14-31(26)28(23)24)35(33,34)30-17-15-29(16-18-30)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,27H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQYSBDQNXDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[631The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Similarity
The compound’s closest analogs are piperazinyl sulfonyl derivatives with modifications to the aryl or heteroaryl groups. Key examples include:
- 6-{[4-(4-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS: 946361-14-4): Differs by a 4-fluorobenzoyl group instead of diphenylmethyl, altering electronic properties and steric bulk .
- 6-{[4-(4-Methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodeca-...-11-one : Substitution with a methylbenzoyl group increases hydrophobicity .
- 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]dodeca[...]dione : Features a methoxyphenyl group and a butyl linker, enhancing conformational flexibility .
Table 1: Structural Comparison
Physicochemical Properties
Limited data are available for the target compound, but analogs suggest trends:
- The fluorobenzoyl derivative (CAS 946361-14-4) has a molecular weight of 443.5 and a calculated logP of ~3.2, indicating moderate lipophilicity .
Pharmacological Activity
- Receptor Binding : Piperazine-containing analogs often target serotonin (5-HT) or dopamine receptors. For example, a methoxyphenyl derivative showed affinity for 5-HT receptors (Ki < 100 nM) in prior studies .
- Biological Stability : Sulfonyl groups enhance metabolic stability compared to ester or amide linkages in related compounds .
Biological Activity
6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound with potential pharmacological applications. The structure features a piperazine moiety, which is known for its diverse biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a sulfonyl group and a tricyclic framework. The molecular formula is with a molecular weight of approximately 460.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3S |
| Molecular Weight | 460.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The sulfonyl group enhances its binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Receptor Binding : The piperazine ring allows for interaction with neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antidepressant Effects : Studies have shown that piperazine derivatives can exhibit significant antidepressant-like behavior in animal models.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines.
- Cardiovascular Effects : Related compounds have been reported to have vasodilatory effects and improve cardiac contractility.
Case Studies
- Antidepressant Activity : A study involving related piperazine compounds indicated that they could significantly reduce depressive behaviors in rodent models when administered at specific dosages.
- Cardiovascular Research : Another investigation focused on the vasodilatory effects of similar compounds in isolated heart preparations, showing enhanced cardiac output and reduced vascular resistance.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis : Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions involving piperazine derivatives.
- In Vitro Studies : Preliminary in vitro assays revealed that the compound exhibits moderate inhibition against certain cancer cell lines, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
